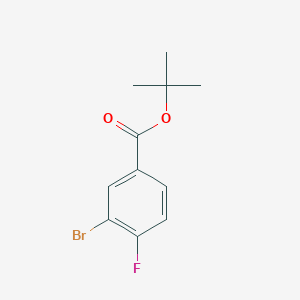

Tert-butyl 3-bromo-4-fluorobenzoate

描述

Significance of Aryl Halides and Benzoate (B1203000) Esters as Synthetic Building Blocks

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.comfiveable.mechemistrylearner.com Their importance stems from their ability to act as precursors in the synthesis of a wide array of complex molecules, including those vital to the pharmaceutical, agrochemical, and materials science industries. numberanalytics.comlibretexts.org The carbon-halogen bond in aryl halides provides a reactive site for various transformations, most notably in cross-coupling reactions. fiveable.mechemistrylearner.com Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck reactions, for example, utilize aryl halides to form new carbon-carbon bonds, a critical step in building molecular complexity. fiveable.mechemistrylearner.com

Similarly, benzoate esters are a vital class of organic compounds with broad applications. numberanalytics.com As derivatives of benzoic acid, they are key intermediates in the production of fine chemicals and pharmaceuticals. chemicalbook.com The ester group can be hydrolyzed back to the parent carboxylic acid and alcohol, making it a useful functional group in multi-step syntheses. numberanalytics.comfiveable.me Furthermore, benzoate esters participate in important reactions like the Claisen condensation to form β-keto esters, expanding their synthetic utility. fiveable.me The combination of an aryl halide and a benzoate ester within a single molecule creates a bifunctional reagent with significant potential in synthetic chemistry.

Overview of Fluorine and Bromine Functionalization in Aromatic Systems

The introduction of halogen atoms, specifically fluorine and bromine, onto aromatic rings profoundly influences a molecule's properties and reactivity. Fluorine, being the most electronegative element, imparts unique characteristics when incorporated into organic compounds. numberanalytics.comtandfonline.com In medicinal chemistry, fluorine substitution is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, membrane permeability, and binding affinity to its target protein. numberanalytics.comtandfonline.comacs.orgtandfonline.comacs.org The strong carbon-fluorine bond is resistant to metabolic degradation, and the fluorine atom can alter the acidity (pKa) of nearby functional groups, which can be crucial for biological activity. numberanalytics.com

Bromination, the process of introducing a bromine atom, is also a critical transformation in organic synthesis. acs.orgnih.govacs.org Carbon-bromine bonds serve as highly effective reactive handles. acsgcipr.org Aryl bromides are common substrates in cross-coupling reactions, often showing a good balance of reactivity and stability. fiveable.me The bromine atom can be readily replaced by other functional groups through nucleophilic aromatic substitution or the formation of organometallic reagents, such as Grignard reagents. libretexts.orgfiveable.me Bromo-organic compounds are therefore essential intermediates for producing a diverse range of pharmaceuticals and agrochemicals. acs.org

Role of tert-Butyl Esters as Protecting Groups and Synthetic Handles

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is the role of a protecting group. The tert-butyl ester is a widely used protecting group for carboxylic acids. thieme-connect.com Its popularity is due to its high stability under a variety of reaction conditions, including exposure to nucleophiles and reducing agents. thieme-connect.com

The steric bulk of the tert-butyl group prevents it from being easily attacked by many reagents. However, it can be removed, or "deprotected," under specific and often mild acidic conditions. thieme-connect.comlibretexts.org This selective removal is a key advantage, allowing chemists to unmask the carboxylic acid at the desired stage of a synthesis. youtube.com The tert-butyl ester can be formed through several methods, including the reaction of a carboxylic acid with isobutene in the presence of an acid catalyst. youtube.com This combination of stability and controlled cleavage makes the tert-butyl ester an invaluable tool, or "synthetic handle," for managing complex synthetic pathways. libretexts.orgorganic-chemistry.org

Contextualization of Tert-butyl 3-bromo-4-fluorobenzoate within Contemporary Chemical Research

This compound is a chemical intermediate that strategically combines the features discussed above. Its structure—a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and a tert-butyl protected carboxylic acid—makes it a highly valuable building block in modern synthetic chemistry. The precursor, 3-Bromo-4-fluorobenzoic acid, is recognized as a versatile starting material for producing pharmaceuticals and agrochemicals due to its halogenated structure which allows for diverse chemical reactions. innospk.com

The tert-butyl ester group in this compound provides robust protection for the carboxylic acid functionality, while the bromo and fluoro substituents offer distinct points for further molecular elaboration. The bromine atom is a prime site for cross-coupling reactions, allowing for the introduction of new carbon-based fragments. The fluorine atom, often retained in the final product, can confer desirable pharmacokinetic properties in drug discovery programs. tandfonline.comacs.org This compound and its isomers, such as tert-butyl 4-bromo-2-fluorobenzoate, are used in the synthesis of complex molecules with potential biological activities. ontosight.ai The related compound, Methyl 3-bromo-4-fluorobenzoate, is explicitly noted for its utility as an intermediate in cross-coupling reactions. indiamart.com Therefore, this compound serves as a specialized reagent, designed for efficiency and versatility in constructing new chemical entities for research and development.

Interactive Data Tables

Table 1: Properties of Halogen Substituents

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 tandfonline.com | 1.85 |

| Pauling Electronegativity | 3.98 tandfonline.com | 2.96 |

| C-X Bond Energy (in Benzene, kJ/mol) | ~519 | ~339 |

| Primary Role in Synthesis | Modulate bio-properties numberanalytics.comacs.org | Reactive handle for coupling acsgcipr.org |

Table 2: Comparison of Ester Protecting Groups

| Ester Group | Common Deprotection Condition | Key Features |

|---|---|---|

| Methyl Ester | Acid or Base Hydrolysis libretexts.org | Simple, but removal can be harsh. |

| Benzyl Ester | Hydrogenolysis libretexts.org | Cleavage is mild, but sensitive to catalysts. |

| tert-Butyl Ester | Acid-catalyzed cleavage thieme-connect.comlibretexts.org | Stable to base and nucleophiles, selective removal. thieme-connect.com |

| Silyl Ester | Acid, Base, or Fluoride (B91410) ion libretexts.org | Very mild cleavage conditions available. |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGCZCJMBJFCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660588 | |

| Record name | tert-Butyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375368-94-8 | |

| Record name | tert-Butyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Bromo 4 Fluorobenzoate

Esterification Approaches to Benzoate (B1203000) Esters

The formation of the tert-butyl ester group is a critical step in the synthesis of the target compound. This can be achieved through various esterification methods, primarily involving the direct reaction of the corresponding carboxylic acid with a tert-butyl source or the alkylation of a carboxylate salt.

Direct Esterification of 3-Bromo-4-fluorobenzoic Acid with tert-Butanol (B103910)

The most direct route involves the esterification of 3-bromo-4-fluorobenzoic acid with a tert-butylating agent, such as tert-butanol or its equivalent. This transformation typically requires acidic catalysis to facilitate the reaction between the carboxylic acid and the sterically hindered tertiary alcohol.

A variety of acid catalysts can be employed to promote the tert-butylation of carboxylic acids. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.

Strong Mineral and Sulfonic Acids : Traditional methods for tert-butyl ester formation often utilize strong protic acids like sulfuric acid (H₂SO₄) or toluenesulfonic acid. google.com These catalysts protonate the carboxylic acid, increasing its electrophilicity and enabling attack by the weakly nucleophilic tert-butanol. Another approach involves the reaction with isobutene gas in the presence of a strong acid catalyst. google.comnii.ac.jp For instance, the synthesis of a related compound, tert-butyl 3-bromo-4-methylbenzoate, was successfully achieved using trifluoromethanesulfonic acid with isobutylene (B52900) gas. chemicalbook.com

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) : A more recent and highly efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. nii.ac.jporganic-chemistry.org This system has been shown to be powerful for the tert-butylation of various carboxylic acids, including those with functional groups like bromides. organic-chemistry.org The reaction proceeds using tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This method is noted for proceeding much faster and in higher yields compared to conventional approaches, offering a safer alternative to potentially hazardous reagents like perchloric acid. nii.ac.jporganic-chemistry.orgthieme-connect.com

Other Catalytic Systems : Other reagents and systems have been developed for this transformation. These include the use of 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate, which facilitates a rapid reaction at room temperature. researchgate.net

A summary of common catalytic systems is presented below.

| Catalyst System | Reagents | Key Features |

| Mineral/Sulfonic Acids | 3-Bromo-4-fluorobenzoic acid, Isobutene, H₂SO₄ | Traditional method, uses gaseous reagent. google.comnii.ac.jp |

| Trifluoromethanesulfonic acid | Carboxylic acid, Isobutylene, CF₃SO₃H | Effective for related substituted benzoates. chemicalbook.com |

| Bis(trifluoromethanesulfonyl)imide | 3-Bromo-4-fluorobenzoic acid, tert-Butyl acetate, Tf₂NH | High yields, fast reaction times, safer alternative. nii.ac.jporganic-chemistry.orgthieme-connect.com |

| Boron Trifluoride Etherate | Carboxylic acid, 2-tert-Butoxypyridine, BF₃·OEt₂ | Practical, proceeds at room temperature. researchgate.net |

Optimizing reaction parameters such as temperature and solvent is critical for maximizing the yield and purity of tert-butyl 3-bromo-4-fluorobenzoate.

Studies on esterification reactions have shown that temperature has a major influence on the reaction conversion. researchgate.net For the Tf₂NH-catalyzed tert-butylation, the reaction is typically conducted at a low temperature, such as 0 °C, and stirred for an extended period (e.g., 16 hours) to ensure completion. thieme-connect.com In contrast, the synthesis of tert-butyl 3-bromo-4-methylbenzoate using trifluoromethanesulfonic acid involved cooling to -30 °C for the addition of reagents, followed by warming to room temperature and stirring for several days. chemicalbook.com

The solvent choice also plays a significant role. In the Tf₂NH-catalyzed method, tert-butyl acetate serves as both the solvent and the tert-butyl source, simplifying the reaction mixture. organic-chemistry.org In other systems, solvents like diethyl ether or dichloromethane (B109758) are used. chemicalbook.comthieme-connect.com The concentration of the reactants in the solvent is another parameter that can be adjusted to optimize the reaction rate and yield.

Table of Optimized Reaction Parameters

| Method | Catalyst | Temperature | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Tf₂NH-catalyzed | 2 mol% Tf₂NH | 0 °C | tert-Butyl acetate | 16 h | 76% (for 3-phenylpropanoate) | nii.ac.jpthieme-connect.com |

Alkylation of Carboxylic Acid Salts with tert-Butyl Halides

An alternative to direct acid-catalyzed esterification is the alkylation of a pre-formed carboxylate salt. This Sₙ2-type reaction involves the nucleophilic attack of the 3-bromo-4-fluorobenzoate anion on a tert-butyl halide, such as tert-butyl iodide or tert-butyl bromide.

One general method described for the synthesis of tert-butyl esters involves the use of silver salts of carboxylic acids, which are then reacted with t-butyl iodide. researchgate.net This approach avoids the strongly acidic conditions of direct esterification, which can be advantageous for substrates with acid-sensitive functional groups. Another example, though for a different ester, involves reacting a carboxylate source (sodium acetate) with tert-butyl bromoacetate. orgsyn.org

Phase-transfer catalysis (PTC) is a powerful technique that can significantly enhance the rate of reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgjetir.org For the synthesis of this compound, a phase-transfer catalyst could facilitate the reaction between the sodium or potassium salt of 3-bromo-4-fluorobenzoic acid (dissolved in an aqueous phase) and a tert-butyl halide (dissolved in an organic solvent).

The principle involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), which transports the carboxylate anion from the aqueous phase into the organic phase. crdeepjournal.org In the organic phase, the "naked" anion is highly reactive and can readily undergo nucleophilic substitution with the alkyl halide to form the ester. crdeepjournal.orgresearchgate.net This method can lead to increased yields, reduced reaction times, and eliminate the need for hazardous or expensive anhydrous solvents. crdeepjournal.org While specific examples for this compound are not detailed in the provided search results, the formation of esters is a known application of PTC. researchgate.net

Bromination Strategies for Fluorinated Benzoate Precursors

An alternative synthetic route involves introducing the bromine atom at a later stage. This strategy starts with a fluorinated benzoate precursor, such as tert-butyl 4-fluorobenzoate, which is then subjected to electrophilic aromatic substitution to install the bromine atom at the desired position (ortho to the carboxylate group and meta to the fluorine).

The synthesis of 3-bromo-4-fluorobenzoic acid itself can be achieved by reacting fluorobenzene (B45895) with acetyl chloride, followed by bromination of the resulting 4-fluoroacetophenone at 90–100 °C, and subsequent haloform reaction. google.com A similar bromination step could be applied to the ester precursor. The bromination of aromatic compounds is often carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron powder or iron(III) bromide (FeBr₃). chemspider.com For example, the bromination of 1,3,5-tri-tert-butylbenzene (B73737) is effectively carried out using bromine and iron powder in carbon tetrachloride at 0 °C. chemspider.com It is crucial to control the stoichiometry of the bromine to prevent over-bromination and the formation of di-bromo substituted by-products. chemspider.com

Electrophilic Aromatic Bromination of tert-Butyl 4-Fluorobenzoate

A logical and direct approach to this compound is the electrophilic aromatic bromination of tert-butyl 4-fluorobenzoate. This method relies on the careful control of regioselectivity, which is dictated by the electronic effects of the existing substituents on the benzene (B151609) ring.

Regioselectivity and Isomer Control

The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the bromination reaction. In the case of tert-butyl 4-fluorobenzoate, two substituents are present: a fluorine atom and a tert-butoxycarbonyl group.

Fluorine: As a halogen, fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group via the inductive effect. wikipedia.orgresearchgate.net

Tert-butoxycarbonyl group (-COOtBu): This ester group is a deactivating and meta-directing group. The carbonyl group is electron-withdrawing through both resonance and induction, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In tert-butyl 4-fluorobenzoate, the fluorine atom is at position 4. Therefore, the positions ortho to the fluorine are 3 and 5, and the para position is occupied by the ester group. The positions meta to the tert-butoxycarbonyl group are 3 and 5. Both substituents, therefore, direct the incoming electrophile to the same positions (3 and 5). This alignment of directing effects simplifies isomer control, and the primary product expected from electrophilic bromination is this compound. The steric hindrance from the bulky tert-butyl group is generally not a major factor in directing the substitution to a specific ortho position over the other in this case, as both are electronically favored.

Catalysts and Brominating Reagents (e.g., NBS)

Various brominating agents and catalysts can be employed for this transformation. N-Bromosuccinimide (NBS) is a common and convenient reagent for electrophilic aromatic bromination. nih.gov It provides a low concentration of molecular bromine (Br₂) in situ, which can be activated by a catalyst. nsf.gov

For the bromination of deactivated aromatic rings, a Lewis acid catalyst is often necessary to increase the electrophilicity of the bromine. Common Lewis acids used in conjunction with Br₂ or NBS include iron(III) bromide (FeBr₃). nih.gov In some cases, the bromination of deactivated aromatics can be achieved using NBS in the presence of a strong acid like sulfuric acid. nih.gov Another effective brominating agent for deactivated substrates is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used in an acidic medium. The synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene has been successfully achieved with high yield using DBDMH in acetic acid. chemicalbook.com Given the similar deactivating nature of the nitro and tert-butoxycarbonyl groups, this suggests that DBDMH could be a suitable reagent for the synthesis of this compound.

A study on the bromination of 4-fluorobenzoic acid mentions the use of sodium bromate (B103136) in the presence of a strong acid, which generates the active brominating species in situ and provides high yields for deactivated substrates. chemicalbook.com

| Brominating Reagent | Catalyst/Conditions | Application Notes |

| N-Bromosuccinimide (NBS) | Lewis Acid (e.g., FeBr₃) or Strong Acid (e.g., H₂SO₄) | Commonly used for electrophilic bromination. The catalyst enhances the electrophilicity of bromine. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid | Effective for deactivated substrates, as demonstrated in the synthesis of 3-bromo-4-fluoronitrobenzene. chemicalbook.com |

| Sodium Bromate | Strong Acid | A powerful brominating agent for aromatic compounds with deactivating substituents. chemicalbook.com |

Bromination of Substituted Benzotrifluorides and Related Fluorinated Aromatics

An alternative strategy involves the bromination of other fluorinated aromatic compounds that can be later converted to the desired product. A relevant example is the synthesis of 3-bromo-4-fluorobenzotrifluoride (B1329879). In this process, p-fluorobenzotrifluoride is reacted with bromine in the presence of a catalyst system. ontosight.ai The reaction is typically carried out at a controlled temperature to ensure regioselective bromination.

A specific synthetic protocol for 3-bromo-4-fluorobenzotrifluoride involves the following reagents and conditions:

| Reactant | Reagents | Temperature | Yield | Reference |

| p-Fluorobenzotrifluoride | Br₂, LiBr, FeBr₃, Tetrabutylammonium bromide | 35-45°C | 92.56% | chemicalbook.com |

This example demonstrates that direct bromination of a fluorinated aromatic compound can be a high-yielding process with appropriate control of reaction conditions and catalyst selection. The trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine is ortho, para-directing. In p-fluorobenzotrifluoride, the position ortho to the fluorine and meta to the trifluoromethyl group is the C3 position, leading to the desired 3-bromo product. While not a direct synthesis of this compound, this methodology highlights a viable route for introducing bromine at the desired position on a fluorinated benzene ring.

Fluorination Strategies for Brominated Benzoate Precursors

An alternative synthetic approach involves the introduction of the fluorine atom onto a pre-existing brominated benzoate scaffold. This can be conceptually achieved through halogen exchange reactions or direct fluorination methods.

Halex Reaction and Related Halogen Exchange

The Halex (halogen exchange) reaction is an industrially significant process for the synthesis of aryl fluorides. nih.govwikipedia.org It typically involves the nucleophilic aromatic substitution (SNAr) of an aryl chloride with a fluoride (B91410) source, most commonly potassium fluoride (KF), at high temperatures in a polar aprotic solvent. acsgcipr.org The reaction is most effective for aromatic rings that are activated towards nucleophilic attack by the presence of electron-withdrawing groups. acsgcipr.org

While the Halex reaction is a cornerstone for producing fluoroaromatics from chloroaromatics, its application for the conversion of a bromo-substituent to a fluoro-substituent is less common. In the context of nucleophilic aromatic substitution, aryl chlorides are often more suitable substrates than aryl bromides because chlorine is more electronegative, which facilitates the rate-determining addition of the fluoride ion to form the Meisenheimer complex. nih.gov

For the synthesis of this compound, a hypothetical Halex-type reaction would involve the fluorination of a precursor such as tert-butyl 3,4-dibromobenzoate. However, the success of such a reaction would depend on the relative reactivity of the two bromine atoms and the ability to selectively replace the bromine at the 4-position with fluorine. Generally, the Halex reaction is not the preferred method for bromo-to-fluoro exchanges on unactivated or moderately activated aromatic rings. Palladium-catalyzed nucleophilic fluorination has emerged as an alternative for such transformations, although it presents its own set of challenges. nih.gov

Direct Fluorination of Aromatic Rings and Derivatives

Direct fluorination of an aromatic ring involves the use of an electrophilic fluorinating agent to replace a hydrogen atom with a fluorine atom. A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, have been developed for this purpose and are generally safer and more selective than elemental fluorine. wikipedia.orgjove.com

The direct fluorination of a brominated benzoate precursor, such as tert-butyl 3-bromobenzoate, to yield this compound presents significant regioselectivity challenges. The bromine atom is an ortho, para-directing though deactivating group, while the tert-butoxycarbonyl group is a meta-directing and deactivating group. In tert-butyl 3-bromobenzoate, the positions ortho to the bromine are 2 and 4, and the para position is 6. The positions meta to the ester group are also 2 and 6. Therefore, direct fluorination would likely lead to a mixture of isomers, with substitution at positions 2, 4, and 6, making it difficult to isolate the desired 4-fluoro product in high yield.

Convergent and Divergent Synthesis Strategies

The construction of this compound is effectively accomplished by leveraging multi-step sequences that begin with simpler, commercially available halogenated aromatic compounds. These strategies are designed to introduce the required functional groups—bromo, fluoro, and the tert-butyl ester—in a controlled and efficient manner.

A robust and industrially viable pathway to this compound commences with the simple aromatic hydrocarbon, fluorobenzene. This multi-step synthesis culminates in the formation of 3-bromo-4-fluorobenzoic acid, which is then esterified to yield the final product.

The initial phase of this synthesis involves a one-pot reaction sequence that efficiently introduces the bromine and carboxylic acid functionalities onto the fluorobenzene ring. google.comgoogle.com This process begins with a Friedel-Crafts acylation of fluorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride. The resulting intermediate, 4-fluoroacetophenone, is not isolated but is directly subjected to bromination. The subsequent reaction with a hypochlorite (B82951) solution then facilitates a haloform reaction, converting the acetyl group into a carboxylate, which upon acidification yields 3-bromo-4-fluorobenzoic acid. google.comgoogle.com

The final step in this sequence is the esterification of 3-bromo-4-fluorobenzoic acid to its tert-butyl ester. This transformation can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with a tert-butylating agent in the presence of a catalyst. For instance, treatment with di-tert-butyl dicarbonate (B1257347) or isobutylene under acidic conditions can effectively produce the desired ester.

Interactive Table: Synthesis of this compound from Fluorobenzene

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Fluorobenzene | 1. Acetyl chloride, Aluminum chloride (0-100 °C) 2. Bromine (50-150 °C) 3. Hypochlorite solution (0-100 °C) | 3-Bromo-4-fluorobenzoic acid google.comgoogle.com |

| 2 | 3-Bromo-4-fluorobenzoic acid | Di-tert-butyl dicarbonate, catalyst (e.g., DMAP) OR Isobutylene, acid catalyst | This compound |

The synthesis of the crucial intermediate, 3-bromo-4-fluorobenzaldehyde (B1265969), can be accomplished through the direct bromination of 4-fluorobenzaldehyde. achemblock.com This electrophilic aromatic substitution is typically carried out using bromine in the presence of a catalyst, such as iron or a Lewis acid, to direct the bromine atom to the position ortho to the aldehyde group and meta to the fluorine atom. Various protocols exist, including the use of oleum (B3057394) and iodine with zinc bromide as a catalyst for a high-yielding process. google.com

Once 3-bromo-4-fluorobenzaldehyde is obtained, the next step involves its oxidation to the corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid. chemicalbook.com This transformation is a standard procedure in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like sodium chlorite (B76162) (NaClO₂) under buffered conditions to prevent side reactions.

The final step, as in the previous methodology, is the esterification of 3-bromo-4-fluorobenzoic acid to form this compound. The same esterification methods, such as reaction with di-tert-butyl dicarbonate or isobutylene, are applicable here.

Interactive Table: Synthesis of this compound from 4-Fluorobenzaldehyde

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Fluorobenzaldehyde | Bromine, Lewis acid catalyst (e.g., FeBr₃) OR Oleum, Iodine, Zinc Bromide achemblock.comgoogle.com | 3-Bromo-4-fluorobenzaldehyde achemblock.com |

| 2 | 3-Bromo-4-fluorobenzaldehyde | Oxidizing agent (e.g., KMnO₄, Jones reagent, NaClO₂) chemicalbook.com | 3-Bromo-4-fluorobenzoic acid sigmaaldrich.comnih.gov |

| 3 | 3-Bromo-4-fluorobenzoic acid | Di-tert-butyl dicarbonate, catalyst (e.g., DMAP) OR Isobutylene, acid catalyst | This compound bldpharm.com |

Advanced Reaction Chemistry of Tert Butyl 3 Bromo 4 Fluorobenzoate

Cross-Coupling Reactions

The primary mode of reactivity for tert-butyl 3-bromo-4-fluorobenzoate in advanced synthetic applications is through transition-metal-catalyzed cross-coupling reactions. These methods offer a robust platform for the construction of complex molecular architectures.

The carbon-bromine (C-Br) bond in this compound is the most reactive site for palladium-catalyzed cross-coupling. The C-Br bond is significantly weaker than the adjacent carbon-fluorine (C-F) bond, allowing for highly selective functionalization. This reactivity difference is fundamental to its utility as a building block, enabling the introduction of new substituents at the 3-position of the benzene (B151609) ring while preserving the fluorine atom.

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for forming C(sp²)–C(sp²) bonds. In the case of this compound, it allows for the coupling of the aryl bromide with a diverse range of aryl, heteroaryl, or vinyl boronic acids and esters.

The general transformation involves the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing substituted biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov

Palladium-Catalyzed Cross-Couplings at the Aryl Bromide Position

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

Ligand and Catalyst Optimization for Sterically Hindered Substrates

The tert-butyl ester group on the benzoate (B1203000) ring introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium catalyst and the coupling partner, potentially slowing down the reaction or requiring more forcing conditions. To overcome this challenge, specific catalyst and ligand systems have been developed.

Bulky, electron-rich phosphine (B1218219) ligands are particularly effective for coupling sterically hindered aryl bromides. These ligands stabilize the palladium center, promote efficient oxidative addition, and facilitate the subsequent reductive elimination step. Data-driven approaches have been employed to design novel ligands that enhance reactivity and selectivity in challenging cross-coupling reactions. chemrxiv.orgchemrxiv.org

| Catalyst/Precatalyst | Ligand | Typical Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Classic, widely used system. |

| Pd(OAc)₂ | P(t-Bu)₃ (Tri-tert-butylphosphine) | K₃PO₄, KF | Toluene, THF | Effective for sterically hindered and electron-rich substrates. |

| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | Dioxane, Toluene | Buchwald ligands; highly active for challenging couplings. |

| [Pd(IPr)Cl₂]₂ | IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | K₂CO₃ | THF, Dioxane | N-Heterocyclic Carbene (NHC) ligand; offers high stability and activity. nih.gov |

Regiochemical Considerations in Di-halogenated Systems

This compound possesses two halogen substituents, bromine and fluorine. In palladium-catalyzed cross-coupling reactions, there is a strong and predictable preference for the activation of the C-Br bond over the C-F bond. The bond dissociation energy of a C-Br bond on an aromatic ring is considerably lower than that of a C-F bond (approx. 81 kcal/mol vs. 123 kcal/mol), making the C-Br bond much more susceptible to oxidative addition by the palladium catalyst.

This inherent difference in reactivity allows for the selective functionalization at the bromine-substituted position. Achieving C-F bond activation typically requires specialized catalysts and harsher reaction conditions, which are not standard for Suzuki-Miyaura couplings. acs.org This chemoselectivity is a key feature that makes bromo-fluoroaryl compounds like this compound highly useful building blocks for sequential, site-selective cross-coupling reactions. Ligand choice can sometimes influence selectivity in systems with more closely matched leaving groups (e.g., Br vs. OTf), but the large energy difference between C-Br and C-F bonds ensures high regioselectivity for C-Br activation under standard conditions. nih.gov

Beyond the Suzuki reaction, the C-Br bond of this compound is also amenable to other important palladium-catalyzed C-C bond-forming reactions.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free versions have been developed. google.com This method is a direct route to arylalkynes, which are precursors to many complex molecules. For challenging aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands can enable the reaction to proceed under mild, room-temperature conditions. acs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. beilstein-journals.org The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov This reaction is a powerful tool for C-C bond formation and the synthesis of stilbenes and cinnamates. Additives like tetrabutylammonium (B224687) bromide (TBAB) can be used to stabilize the palladium catalyst and improve yields. beilstein-journals.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine | Arylalkyne |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | Substituted Alkene |

Carbon-Heteroatom Bond Forming Cross-Couplings (C-N, C-O, C-S, C-P)

The carbon-bromine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions to form bonds between the aromatic ring and heteroatoms like nitrogen, oxygen, and sulfur. These reactions, particularly those catalyzed by palladium, are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The most prominent of these is the Buchwald-Hartwig amination, which forms carbon-nitrogen (C-N) bonds. nih.govchemspider.com In a typical reaction, the aryl bromide is coupled with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govchemspider.com The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical for achieving high yields. nih.gov

Similarly, C-O and C-S bond formation can be achieved through analogous palladium- or copper-catalyzed (Ullmann-type) couplings with alcohols, phenols, or thiols. organic-chemistry.org The Ullmann reaction traditionally requires harsh conditions with high temperatures and an excess of copper, but modern catalytic systems have made these transformations more practical. organic-chemistry.org For this compound, the C-Br bond is selectively targeted over the C-F bond in these metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates oxidative addition.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagents | Role |

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Amines (e.g., Aniline, Morpholine) | Coupling Partner |

| Catalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Palladium Precatalyst |

| Ligand | XPhos, BINAP, DavePhos | Stabilizes Pd center, facilitates reductive elimination |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates amine, facilitates catalyst turnover |

| Solvent | Toluene, Dioxane | Reaction Medium |

This table presents generalized conditions based on typical Buchwald-Hartwig reactions. nih.govchemspider.com Specific conditions for this compound would require experimental optimization.

Nickel-Catalyzed Cross-Couplings

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can activate aryl halides, including the C-Br bond of this compound, for various transformations such as C-C, C-N, and C-O bond formation. tcichemicals.comchemrxiv.org These reactions often proceed via single-electron transfer (SET) mechanisms, involving different nickel oxidation states (Ni(0), Ni(I), Ni(II)). nih.gov

For instance, nickel-catalyzed reductive couplings can dimerize aryl halides or couple them with other electrophiles. nih.gov In the context of this compound, a nickel catalyst could facilitate its coupling with various nucleophiles. Recent advancements include nickel-catalyzed photoredox reactions where visible light is used in conjunction with the nickel catalyst, often allowing for milder reaction conditions. chemrxiv.org The use of simple and inexpensive additives like tert-butylamine, which can function as both a base and a ligand, further enhances the practicality of these methods. chemrxiv.org The general mechanism for a nickel-catalyzed cross-electrophile coupling begins with the active Ni(0) catalyst, which undergoes halogen atom transfer with the aryl halide to generate a Ni(I) species and an aryl radical. nih.gov

Table 2: Comparison of Palladium vs. Nickel Catalysis for Cross-Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

| Cost | Higher | Lower |

| Common Mechanisms | Primarily two-electron (Pd(0)/Pd(II)) cycles | Often involves single-electron transfer (SET) and multiple oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)) |

| Substrate Scope | Very broad, well-established | Broad and expanding, effective for challenging substrates |

| Ligand Sensitivity | Highly dependent on specialized phosphine or N-heterocyclic carbene ligands | Can sometimes be run with simpler ligands or even ligand-free |

Metal-Free Deoxygenative Coupling Reactions of Benzoate Esters

Recent innovations in organic synthesis have focused on metal-free catalytic methods to reduce environmental impact and cost. nih.govsemanticscholar.orgnih.gov One such area is the deoxygenative functionalization of esters, which can be activated using photoredox catalysis. nih.govsemanticscholar.org

Under visible light irradiation, a photocatalyst can be excited to a state where it can donate an electron to a benzoate ester. nih.govsemanticscholar.org This single-electron transfer (SET) generates a benzoate radical anion intermediate. nih.govsemanticscholar.org This intermediate is prone to fragmentation, particularly through β-scission. nih.govsemanticscholar.org In the case of a tert-butyl ester like this compound, the O-C(tBu) bond cleaves, releasing a stable tert-butyl radical and a carboxylate anion. nih.govsemanticscholar.org This process effectively activates the ester group for subsequent reactions, a strategy complementary to traditional methods that generate radicals oxidatively. nih.gov The efficiency of this fragmentation can be influenced by the electronic nature of the benzoate; electron-withdrawing groups on the aromatic ring can stabilize the radical anion and facilitate the process. nih.govsemanticscholar.org

Photoredox catalysis is the driving force behind the metal-free activation of esters. beilstein-journals.org A photocatalyst absorbs light, promoting it to an excited state with significantly altered redox potentials, making it both a stronger oxidant and a stronger reductant than its ground state. beilstein-journals.org In a reductive cycle relevant to benzoate esters, the excited photocatalyst transfers an electron to the ester, initiating the fragmentation cascade described above. nih.govsemanticscholar.org

This strategy has been successfully applied to the deoxygenative coupling of alcohol-derived benzoates with various partners. nih.govsemanticscholar.orgnih.gov The process is often facilitated by additives. For example, a Hantzsch ester can serve as the initial electron donor, which is excited by visible light to reduce the benzoate ester. nih.govsemanticscholar.org The resulting radical can then participate in C-C bond-forming reactions. While this specific methodology has been optimized for other substituted benzoates, the principles are directly applicable to this compound, offering a pathway for its functionalization without relying on transition metals. nih.govsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In this compound, both fluorine and bromine are potential leaving groups for an SNAr reaction. However, the fluorine at the C4 position is significantly more reactive towards nucleophilic attack than the bromine at the C3 position. This enhanced reactivity is due to two main factors. wyzant.comstackexchange.com

First, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. stackexchange.com The stability of this complex is paramount. The tert-butoxycarbonyl group at C1 is a strong electron-withdrawing group, and its stabilizing resonance effect is exerted most strongly at the para position (C4), where the fluorine is located. The bromine at the meta position (C3) receives no such resonance stabilization. libretexts.org

Second, fluorine's high electronegativity makes the carbon atom to which it is attached (C4) more electrophilic (more positively polarized) compared to the carbon attached to bromine. wyzant.com This increased partial positive charge attracts the incoming nucleophile more strongly, lowering the activation energy for the initial attack. wyzant.comstackexchange.com Although bromide is generally a better leaving group than fluoride (B91410) in other substitution reactions (like Sₙ2), in SNAr the C-X bond cleavage is not the rate-determining step. Therefore, the powerful inductive and resonance effects that stabilize the intermediate dominate, leading to the preferential substitution of the fluorine atom. masterorganicchemistry.comstackexchange.com

Table 3: Factors Influencing Halogen Reactivity in SNAr for this compound

| Factor | Fluorine (at C4) | Bromine (at C3) |

| Position Relative to Ester | para | meta |

| Resonance Stabilization | Strong stabilization of the negative charge in the Meisenheimer complex by the ester group. | No resonance stabilization from the ester group. |

| Inductive Effect | High electronegativity strongly polarizes the C-F bond, increasing the electrophilicity of C4. | Lower electronegativity results in a less polarized C-Br bond. |

| Leaving Group Ability | Intrinsically poorer leaving group. | Intrinsically better leaving group. |

| Overall Reactivity in SNAr | High (Favored) | Low (Disfavored) |

Influence of Electron-Withdrawing Groups on SNAr Pathway

The presence of electron-withdrawing groups on the aromatic ring is a critical factor in facilitating nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, both the bromo and fluoro substituents, as well as the tert-butoxycarbonyl group, are electron-withdrawing, thereby activating the ring for nucleophilic attack. The fluorine atom, being highly electronegative, strongly activates the position ortho to it for substitution.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In some cases, the reaction may proceed through a concerted SNAr mechanism, where the addition of the nucleophile and the departure of the leaving group occur simultaneously. acs.org

The relative reactivity of the halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on electronegativity alone but is explained by the ability of the C-F bond to better stabilize the transition state. However, steric and electronic effects of other substituents on the ring can influence which halogen is preferentially displaced. nih.gov Studies on related systems have shown that solvent hydrogen bond basicity can also play a significant role in the regioselectivity of SNAr reactions. acs.org

Hydrolysis and Ester Cleavage Reactions

The tert-butyl ester group of this compound can be selectively cleaved under specific conditions to yield the corresponding carboxylic acid.

The selective removal of the tert-butyl ester in the presence of other sensitive functional groups, such as the aryl halides on the same molecule, is a valuable transformation in multi-step synthesis. While tert-butyl esters are generally stable to many nucleophilic and basic conditions, they are susceptible to cleavage under acidic conditions.

Various methods have been developed for the selective deprotection of tert-butyl esters. These include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758), which has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile protecting groups. nih.govuq.edu.au Another system employs cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile (B52724) to achieve selective cleavage. organic-chemistry.org More recently, a catalytic protocol using tris(4-bromophenyl)aminium radical cation (commonly known as magic blue) and triethylsilane has been reported for the mild deprotection of tert-butyl esters. nih.gov The choice of reagent is crucial to avoid unwanted side reactions, such as the cleavage of other protecting groups or reaction with the aryl halides. nih.govorganic-chemistry.org

| Reagent/System | Conditions | Selectivity |

| ZnBr₂ | Dichloromethane | Chemoselective for tert-butyl esters over some other acid-labile groups. nih.govuq.edu.au |

| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | Selective cleavage of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation / Triethylsilane | Mild conditions | Catalytic deprotection of tert-butyl esters, ethers, and carbamates. nih.gov |

| Aqueous phosphoric acid | Selective for tert-butyl carbamates, esters, and ethers while tolerating other groups. organic-chemistry.org |

The hydrolysis of this compound leads to the formation of 3-bromo-4-fluorobenzoic acid. nih.gov This transformation is typically achieved under acidic conditions that promote the cleavage of the tert-butyl ester. The resulting carboxylic acid is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.com

A patented process describes the synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene (B45895) through a multi-step sequence involving Friedel-Crafts acylation, bromination, and subsequent haloform reaction with a hypochlorite (B82951) solution. google.com This highlights an alternative route to the acid, which can also be obtained by direct hydrolysis of the corresponding ester.

Properties of 3-Bromo-4-fluorobenzoic Acid:

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ nih.gov |

| Molecular Weight | 219.01 g/mol nih.gov |

| Melting Point | 138-140 °C sigmaaldrich.com |

| CAS Number | 1007-16-5 nih.govsigmaaldrich.com |

Further Functionalization of Aromatic Ring

Beyond SNAr and hydrolysis, the aromatic ring of this compound can be further modified through various transition-metal-catalyzed cross-coupling reactions.

The bromine atom on the aromatic ring provides a handle for palladium-catalyzed carbonylation reactions. This powerful transformation allows for the introduction of a carboxylic acid group or its derivatives (esters, amides) by reacting the aryl bromide with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. nih.gov

Recent advancements in this area have focused on developing milder and more efficient catalytic systems. For instance, palladium catalysts supported by ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. acs.org Another approach utilizes carbon dioxide as the carbonyl source in a palladium-catalyzed direct carbonylation of aryl bromides under mild conditions. acs.orgnih.gov These methods offer a direct route to introduce a carboxyl group, potentially at the position of the bromine atom, leading to a dicarboxylic acid derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by CO insertion to form an acylpalladium intermediate, which then undergoes reaction with a nucleophile to yield the final product and regenerate the catalyst. rsc.org

While less common for this specific substrate, halogen exchange (HALEX) reactions could potentially be employed to replace the bromine atom with another halogen. These reactions are typically driven by the relative bond strengths and lattice energies of the resulting metal halides. For example, reacting an aryl bromide with a fluoride source in the presence of a suitable catalyst or under specific conditions could lead to the corresponding aryl fluoride. However, given the presence of a fluorine atom already on the ring, the selectivity of such a reaction would need to be carefully controlled. The relative reactivity of different halogens as leaving groups in nucleophilic aromatic substitution generally follows the trend F > Cl > Br > I, which would make the displacement of fluorine more likely than bromine in many SNAr-type HALEX processes. nih.gov

The Versatile Role of this compound in Modern Chemical Synthesis

This compound, a halogenated aromatic ester, has emerged as a significant building block in the landscape of synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a bulky tert-butyl ester group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This article explores the specific applications of this compound in various fields of chemical synthesis, focusing on its role as a precursor and intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials.

Applications in Chemical Synthesis

The strategic placement of reactive sites on the aromatic core of tert-butyl 3-bromo-4-fluorobenzoate makes it a valuable starting material for a range of chemical transformations. The bromine atom is amenable to various cross-coupling reactions, the fluorine atom can influence the electronic properties and metabolic stability of target molecules, and the tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be readily deprotected under specific conditions.

The primary application of this compound is in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of novel therapeutic agents. google.comgoogleapis.combiorxiv.orggoogle.com Its structural motifs are incorporated into a variety of drug candidates targeting a range of diseases.

This compound is a key starting material in the synthesis of a number of biologically active compounds. For instance, it is utilized in the preparation of monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.com MAGL is an enzyme implicated in the progression of certain cancers, and its inhibition is a promising strategy for antineoplastic therapies. google.com The synthesis of these inhibitors often involves the reaction of this compound with other chemical entities to build the core structure of the final active molecule. google.com

Another significant application is in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. biorxiv.org The sEH enzyme is involved in the metabolism of signaling lipids, and its inhibition can lead to anti-inflammatory effects. Research has demonstrated the use of this compound in the preparation of potent sEH inhibitors, which hold potential for the treatment of inflammatory-related diseases. biorxiv.org

Furthermore, this compound is a precursor for the synthesis of relaxin family peptide receptor 1 (RXFP1) agonists. google.com RXFP1 is a target for the treatment of heart failure, and the development of small-molecule agonists is an active area of research. Patent literature describes the use of this compound in the multi-step synthesis of these complex molecules. google.com

The table below summarizes some of the biologically active compounds synthesized using this compound as an intermediate.

| Target Compound Class | Therapeutic Area | Role of this compound |

| Monoacylglycerol Lipase (MAGL) Inhibitors | Oncology | Precursor for the inhibitor scaffold google.com |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | Anti-inflammatory | Intermediate in the synthesis of the core structure biorxiv.org |

| RXFP1 Agonists | Heart Failure | Starting material for multi-step synthesis google.com |

Beyond its use in the direct synthesis of specific active compounds, this compound serves as a versatile building block for the construction of more complex drug scaffolds. Its ability to undergo various chemical modifications allows for its incorporation into a diverse range of molecular frameworks.

One notable example is its use in the synthesis of N-substituted benzamides, which are being investigated as potent sodium channel blockers. googleapis.com These compounds have potential applications in the treatment of a variety of neurological and cardiovascular disorders. The synthesis involves a key step where the fluorine atom of this compound is displaced by a phenolic compound, followed by further functionalization. googleapis.com

The reaction data in the table below, extracted from a patent for the synthesis of an N-substituted benzamide (B126) intermediate, illustrates a typical synthetic use of this compound. googleapis.com

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | 3-chloro-4-(trifluoromethoxy)phenol | tert-butyl 3-bromo-4-(3-chloro-4-(trifluoromethoxy)phenoxy)benzoate | 95% googleapis.com |

This high-yielding reaction demonstrates the utility of this compound as a reliable building block in the construction of complex pharmaceutical intermediates.

While the fluorinated benzoic acid scaffold is prevalent in many modern agrochemicals, a specific and direct application of this compound as an intermediate in the synthesis of commercialized or late-stage development agrochemicals was not identified in the reviewed scientific and patent literature. Broader searches indicate the general importance of fluorinated aromatics in this sector, but concrete examples for this particular compound are not documented.

The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Although fluorinated benzoic acid derivatives can, in principle, serve as monomers or precursors for such materials, no specific instances of this compound being used for the synthesis of fluorine-containing polymers were found in the surveyed literature.

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs). The bromine atom also allows for further modification to tune the electronic and physical properties of the molecule. However, a direct role or application of this compound in the synthesis or as a component of OLEDs or liquid crystals has not been documented in the available research and patent databases.

Computational Chemistry and Spectroscopic Analysis

Computational Studies

Computational chemistry offers a powerful lens through which to examine the molecular properties of tert-butyl 3-bromo-4-fluorobenzoate at a theoretical level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can predict sites of reactivity and the energies of transition states for various reactions. For instance, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the carbonyl group of the ester, deactivates the aromatic ring towards electrophilic substitution. Conversely, these substituents make the ring more susceptible to nucleophilic aromatic substitution. DFT can model the potential energy surfaces of such reactions, identifying the most likely pathways and the structures of intermediate transition states. The calculations can also provide insights into the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. For example, the carbon atom of the carbonyl group is a primary electrophilic site, while the oxygen atoms and the aromatic ring are nucleophilic.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. bldpharm.combldpharm.combldpharm.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5-1.6 ppm. The aromatic region would display more complex splitting patterns due to the coupling between the remaining aromatic protons and with the fluorine atom. The proton ortho to the bromine would likely appear as a doublet of doublets, as would the proton ortho to the ester group, with coupling constants reflecting their relationships to the adjacent fluorine and other protons.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift, typically in the range of 160-170 ppm. The quaternary carbon of the tert-butyl group would be found around 80-85 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately 28 ppm. The aromatic carbons would show a range of chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. docbrown.info

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. nih.govalfa-chemistry.com For this compound, a single resonance would be expected. The chemical shift of this fluorine atom is sensitive to its electronic environment, which is influenced by the adjacent bromine and the ester group. alfa-chemistry.com The presence of electron-withdrawing groups typically leads to a downfield shift in the ¹⁹F NMR spectrum. alfa-chemistry.com

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | ~1.5-1.6 | s (9H) |

| ¹H | ~7.5-8.2 | m (3H) |

| ¹³C | ~28 | q |

| ¹³C | ~82 | s |

| ¹³C | ~115-140 (C-F coupling) | m |

| ¹³C | ~165 | s |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]+. A characteristic feature would be the presence of an [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com Common fragmentation pathways would likely involve the loss of the tert-butyl group to form a stable carbocation at m/z 57, and the loss of isobutylene (B52900) (56 Da) to give the corresponding carboxylic acid fragment. Further fragmentation of the aromatic ring could also be observed. miamioh.edudocbrown.info

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

The analysis of the IR spectrum of this compound would reveal characteristic absorption peaks that correspond to its constituent functional groups. The presence of the carbonyl (C=O) group of the ester is typically observed as a strong absorption band in the region of 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, generally appearing in the 1250-1300 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically produce a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as from the out-of-plane C-H bending vibrations that appear in the 650-900 cm⁻¹ range.

The presence of the bromine and fluorine substituents on the benzene ring will also influence the spectrum. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often between 500 and 650 cm⁻¹. The C-F stretching vibration, on the other hand, is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ range.

A detailed analysis of the IR spectrum, with the assignment of the major absorption bands, is presented in the table below. This data is essential for the structural confirmation of this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |

| Aliphatic C-H Stretch (tert-butyl) | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1715-1730 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-F Stretch | 1000-1400 | Strong |

| C-O Stretch (Ester) | 1250-1300 | Strong |

| C-Br Stretch | 500-650 | Medium to Strong |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for assessing the purity of "this compound" and for monitoring the progress of its synthesis. These methods separate the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For the analysis of a moderately polar compound such as this compound, reversed-phase HPLC or UPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC or UPLC system and monitoring the eluent with a suitable detector, most commonly a UV detector set to a wavelength where the analyte absorbs strongly. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

HPLC and UPLC are also invaluable for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by HPLC or UPLC. This allows the chemist to track the consumption of the starting materials and the formation of the product over time, providing crucial information for optimizing the reaction conditions.

A typical set of HPLC/UPLC conditions for the analysis of this compound is outlined in the table below.

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1 µL |

| Column Temperature | Ambient | 40 °C |

Safety, Handling, and Environmental Considerations in Research Settings

Hazard Classification and Precautionary Measures in Laboratory Research

Tert-butyl 3-bromo-4-fluorobenzoate is classified as a hazardous substance, necessitating strict adherence to safety protocols in a laboratory environment. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) designates this compound with the signal word "Danger," indicating a high level of hazard.

The primary hazards associated with this compound are acute toxicity through oral, dermal, and inhalation routes. The assigned hazard statements are:

H301: Toxic if swallowed

H311: Toxic in contact with skin

H331: Toxic if inhaled

These classifications underscore the critical need for researchers to implement comprehensive precautionary measures to prevent exposure. The following table outlines the GHS pictograms and corresponding precautionary statements for the safe handling of this compound.

| Pictogram | GHS Classification | Precautionary Statements |

| Acute Toxicity (Fatal or Toxic) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P311: Call a POISON CENTER or doctor/physician.P330: Rinse mouth.P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage Protocols

Given its toxicity, the handling of this compound requires stringent protocols to minimize the risk of exposure to laboratory personnel.

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of dust or vapors.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when working with this substance. This includes:

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

Skin Protection: A lab coat and full-length clothing should be worn. Gloves are critical; nitrile or neoprene gloves are recommended, and they should be inspected for integrity before each use. Contaminated gloves must be disposed of properly.

Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Hygiene Practices: Researchers should wash their hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Contaminated clothing should be removed immediately and laundered before reuse.

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C. The container must be kept tightly sealed and clearly labeled. The storage area should be secured and accessible only to authorized personnel.

Waste Management and Disposal in Academic Laboratories

The disposal of this compound and its contaminated materials must be managed in accordance with institutional and national regulations for hazardous waste.

Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, and containers), must be segregated into a designated, clearly labeled, and sealed hazardous waste container.

Disposal Method: As a halogenated organic compound, this compound should not be disposed of down the drain or in regular trash. The recommended method of disposal is incineration by a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent to facilitate incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.

Contaminated Packaging: Empty containers that have held this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.

Academic laboratories must have a clear and established waste management plan that all personnel are trained on to ensure the safe and environmentally responsible disposal of this and other hazardous chemicals.

Future Research Directions and Emerging Applications

Development of More Sustainable Synthesis Methods

The conventional synthesis of tert-butyl 3-bromo-4-fluorobenzoate typically involves the esterification of its precursor, 3-bromo-4-fluorobenzoic acid. ontosight.ai This acid is itself prepared through multi-step processes, which may involve the bromination of 4-fluorobenzoic acid or a more complex route starting from fluorobenzene (B45895). researchgate.netgoogle.com While effective, these traditional batch methods present opportunities for improvement in terms of efficiency and environmental impact.

Future research is focused on developing more sustainable synthetic pathways. A promising direction is the adoption of continuous flow microreactor systems for the esterification step. rsc.org Flow chemistry offers superior heat and mass transfer, leading to reduced reaction times, higher yields, and improved safety compared to conventional batch processing. rsc.org This technology provides a direct and efficient method for introducing the tert-butoxycarbonyl group. rsc.org

Exploration of Novel Catalytic Systems for Functionalization

The primary site for functionalization on this compound is the carbon-bromine bond, which is highly suitable for palladium-catalyzed cross-coupling reactions. indiamart.com Research into novel catalytic systems aims to improve the efficiency, scope, and user-friendliness of these transformations.

A key area of exploration is the use of advanced phosphine (B1218219) ligands. Catalyst systems based on palladium with sterically hindered trialkylphosphines, such as tris(tert-butyl)phosphine (P(t-Bu)₃), have demonstrated exceptional activity. mit.edu For example, the Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ system is a commercially available, air-stable catalyst that efficiently promotes Suzuki cross-coupling reactions at room temperature, even in the presence of water. mit.edu This robustness simplifies experimental procedures and broadens substrate compatibility. mit.edu Another emerging area is the development of copper-free Sonogashira coupling conditions, using catalysts like palladium acetate (B1210297) combined with phosphonium (B103445) salts, to couple aryl bromides with terminal alkynes. researchgate.net

Beyond traditional cross-coupling, future research may investigate halogen-bond-promoted reactions. This non-covalent interaction can be leveraged to activate the substrate for direct C-H functionalization or other coupling processes under mild conditions, offering an alternative to transition-metal catalysis. rsc.org

Interactive Table: Novel Catalytic Systems for Functionalizing this compound

| Catalyst System | Reaction Type | Potential Coupling Partner | Key Advantages |

| Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ / KF·2H₂O | Suzuki Coupling | Aryl/Heteroarylboronic acids | Air-stable, water-tolerant, room temperature reactions, user-friendly. mit.edu |

| Palladium Acetate / Decyl(tri-tert-butyl)phosphonium tetrafluoroborate | Sonogashira Coupling | Phenylacetylene and other terminal alkynes | Effective under copper-free conditions, reducing toxicity and side reactions. researchgate.net |

| Halogen Bond Donor Catalysts | Direct C-H Arylation | Coumarins, quinolinones, other electron-rich heterocycles | Metal-free, mild reaction conditions, leverages non-covalent interactions. rsc.org |

Expansion of Applications in Chemical Biology and Materials Science

While this compound is primarily known as a synthetic intermediate, its derivatives have significant potential in applied fields like chemical biology and materials science. The ability to precisely functionalize the molecule using the catalytic methods described above opens pathways to novel compounds with tailored properties.

In chemical biology, the core structure can be elaborated into libraries of compounds for biological screening. By coupling various moieties to the aromatic ring, it is possible to generate new molecular entities for drug discovery programs. For instance, derivatives of related halogenated aromatics have been investigated for applications as insecticides and for their antitumor properties. google.comrsc.org The introduction of the fluorinated benzoate (B1203000) scaffold could modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

In materials science, the incorporation of the 3-bromo-4-fluorobenzoate unit into polymer backbones or as a pendant group could impart desirable characteristics. The presence of fluorine is known to enhance thermal stability, chemical resistance, and modify optical properties. Following functionalization, the resulting monomers could be polymerized to create advanced materials for electronics, aerospace, or specialty coatings.

Interactive Table: Potential Applications Based on Structural Elaboration

| Functionalized Moiety (R-group) | Potential Application Area | Rationale |

| Biologically Active Heterocycles | Chemical Biology / Drug Discovery | Create novel scaffolds for screening against therapeutic targets like kinases or proteases. rsc.org |

| Conjugated Aromatic Systems | Organic Electronics (OLEDs, OFETs) | Develop new semiconducting materials by extending π-conjugation; fluorine can tune energy levels. |

| Polymerizable Groups (e.g., vinyl, styryl) | Materials Science / Advanced Polymers | Synthesize monomers for specialty plastics with high thermal stability and specific refractive indices. |

| Chelating Agents | Medicinal Chemistry / Imaging | Attach ligands for metal coordination, creating potential contrast agents or radiopharmaceuticals. chemicalbook.com |

Advanced Mechanistic Studies on Reactivity Profiles

A deeper understanding of the reactivity of this compound can accelerate the development of new synthetic methods and applications. Advanced mechanistic studies are needed to precisely map the influence of its substituent groups on reaction pathways. The key reactive center is the C-Br bond, with its reactivity modulated by the electron-withdrawing effects of the adjacent tert-butyl ester and the fluorine atom at the para-position.